
butyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate is a chemical compound that has gained considerable attention in scientific research due to its potential applications in various fields. This compound is also known as NPD, and its molecular formula is C20H17NO7.
科学的研究の応用
Butyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate has numerous scientific research applications. It is widely used in the field of organic chemistry as a building block for the synthesis of other compounds. It is also used in the development of fluorescent sensors for the detection of metal ions such as copper and mercury. NPD has been shown to have potential applications in the field of photovoltaics as a sensitizer for dye-sensitized solar cells. Additionally, NPD has been studied for its potential use as an anti-cancer agent.
作用機序
The mechanism of action of butyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate is not well understood. However, it is believed that NPD may act as a DNA intercalator, which means that it can insert itself between the base pairs of DNA. This can lead to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, some studies have shown that NPD may have anti-cancer properties by inducing apoptosis, or programmed cell death, in cancer cells. NPD has also been shown to have antioxidant properties, which could potentially be useful in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of butyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate is its ease of synthesis. This makes it a popular compound for use in lab experiments. Additionally, NPD has a high melting point, which makes it stable at high temperatures. However, one limitation of NPD is its poor solubility in water, which can make it difficult to use in aqueous solutions.
将来の方向性
There are numerous future directions for the study of butyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate. One potential area of research is the development of more efficient synthesis methods for NPD. Additionally, further studies are needed to fully understand the mechanism of action of NPD and its potential applications in various fields. Future research could also focus on the development of new derivatives of NPD with improved solubility and other desirable properties. Finally, more studies are needed to determine the safety and toxicity of NPD, particularly in vivo.
In conclusion, this compound is a versatile compound with numerous scientific research applications. Its ease of synthesis and stability at high temperatures make it a popular compound for use in lab experiments. While much is still unknown about its mechanism of action and biochemical and physiological effects, NPD has shown promise in various fields, including organic chemistry, photovoltaics, and anti-cancer research. Further studies are needed to fully understand the potential of this compound.
合成法
The synthesis of butyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate involves the condensation reaction between 4-nitrobenzaldehyde and dimedone in the presence of a base such as sodium hydroxide. The resulting product is then esterified with butyl alcohol to obtain the final product. The synthesis method of NPD is relatively simple and straightforward, making it a popular compound for research purposes.
特性
IUPAC Name |
butyl 2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6/c1-2-3-10-27-19(24)12-4-9-15-16(11-12)18(23)20(17(15)22)13-5-7-14(8-6-13)21(25)26/h4-9,11H,2-3,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWSTIPHCZHEIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-4-morpholinesulfonamide](/img/structure/B4932821.png)
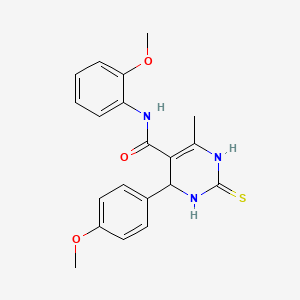
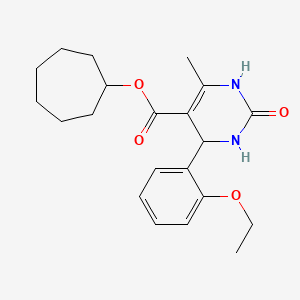
![3-[2-hydroxy-3-(2-methylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4932842.png)
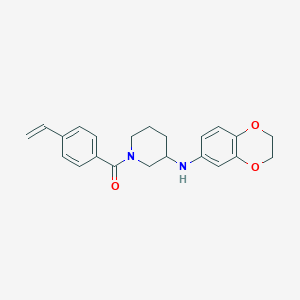
![2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4932852.png)
![2-[2-(2,6-dimethyl-1-piperidinyl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4932866.png)
![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B4932879.png)
![N-(4-bromophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B4932887.png)

![1-benzyl-4-[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]piperazine](/img/structure/B4932897.png)
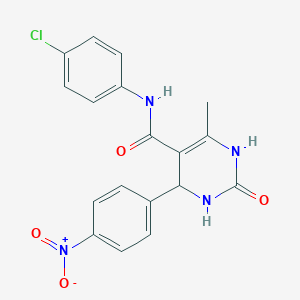
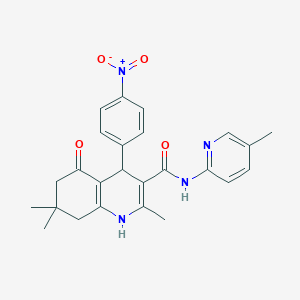
![4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4932928.png)
